N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(20-9-4-8-19-20)16(21)18-11-13-5-2-7-17-15(13)14-6-3-10-22-14/h2-10,12H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKCNQSFMYIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining furan, pyridine, and pyrazole moieties. The synthesis typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride under reflux conditions, followed by oxidation and other chemical modifications to yield the final product.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral, anticancer, and antimicrobial agent.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against viral infections by inhibiting viral replication through interaction with viral enzymes or host cell receptors.
Anticancer Properties
Studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to modulate key signaling pathways associated with cell survival and proliferation. In vitro assays have shown that it effectively reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Effects
This compound also exhibits significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that indicate potent antibacterial effects. For example, some derivatives achieved MIC values as low as 0.0039 mg/mL against Staphylococcus aureus .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.
Receptor Modulation: It can act as an allosteric modulator for various receptors involved in neurotransmission and cellular signaling.
Oxidative Stress Induction: Some studies suggest that it induces oxidative stress in target cells, leading to apoptosis in cancer cells .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of similar compounds, researchers found that modifications to the furan and pyridine rings significantly enhanced activity against influenza viruses. The study utilized high-performance liquid chromatography (HPLC) to analyze pharmacokinetic parameters and established a correlation between structural features and antiviral potency .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of N-(pyridin-3-yl)furan derivatives revealed their ability to inhibit tumor growth in vivo. Mice treated with these compounds showed reduced tumor size compared to controls, supporting their potential application in cancer therapy .
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is in the development of anticancer agents. Research indicates that compounds with similar structures have shown efficacy as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent cancers such as prostate cancer. The compound's ability to modulate androgen receptor activity suggests its potential in therapeutic formulations aimed at cancer treatment .
Anti-inflammatory Properties
Studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The incorporation of furan and pyridine moieties may enhance these properties, making this compound a candidate for further investigation in inflammatory disease models .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. Such inhibition is vital for understanding cellular signaling mechanisms and developing targeted therapies for various diseases .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. The furan and pyridine rings are known to interact with neural pathways, warranting further exploration in this area .
Material Science
Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials, including polymers and nanomaterials. These materials can be tailored for specific applications such as drug delivery systems or biosensors due to their biocompatibility and chemical stability .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazole compounds similar to this compound. These compounds were tested against prostate cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Chemical Reactions Analysis
Oxidation of the Furan Ring
The furan group undergoes oxidation under mild conditions. Common reagents include 3-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide , leading to ring-opening products or formation of α,β-unsaturated diketones (e.g., furanone derivatives).
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Furan ring oxidation | mCPBA in dichloromethane, 0°C | 2-(pyridin-3-ylmethyl)-5-oxo-2,5-dihydrofuran-3-carboxamide |
This reaction is stereoelectronically controlled, with the furan’s electron-rich nature facilitating electrophilic oxidation. The pyridine ring remains inert under these conditions .
Electrophilic Substitution on Pyridine
The pyridine ring participates in nitration and halogenation at the C4 and C6 positions , activated by the electron-donating methylene group from the furan substituent .
The nitration regioselectivity aligns with computational studies showing higher electron density at C4/C6 due to resonance effects from the furan .
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid and amine intermediates .
The reaction’s efficiency depends on steric hindrance from the pyrazole substituent, with basic hydrolysis showing faster kinetics .
Nucleophilic Aromatic Substitution
The pyridine ring’s C2 position (adjacent to the furan group) is susceptible to nucleophilic substitution when activated as an N-oxide.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Cyanidation | TMSCN, triethylamine, reflux | 2-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide |
Pyridine N-oxide formation (via mCPBA) enhances electrophilicity, enabling cyanide attack .
Metabolic Reduction/Oxidation
In biological systems, the compound undergoes hepatic metabolism via cytochrome P450 enzymes:
-
Reduction : The propanamide’s carbonyl group is reduced to a secondary alcohol.
-
Oxidation : Pyrazole’s C4 position forms hydroxylated metabolites .
| Reaction | Enzyme System | Metabolites |
|---|---|---|
| Carbonyl reduction | NADPH-dependent reductases | 2-(1H-pyrazol-1-yl)-1-hydroxypropanamide |
| Pyrazole hydroxylation | CYP3A4 | 4-hydroxy-1H-pyrazol-1-yl derivative |
Metabolites exhibit altered pharmacokinetics, with reduced half-lives compared to the parent compound .
Coordination Chemistry
The pyrazole and pyridine groups act as bidentate ligands for transition metals (e.g., Ir, Pt), forming complexes with potential catalytic or therapeutic applications .
| Reaction | Metal Source | Complex |
|---|---|---|
| Iridium coordination | [Ir(dfppy)₂Cl]₂, CH₂Cl₂, reflux | Octahedral Ir(III) complex with κ²-N,N’ binding |
Coordination stabilizes the metal in a +3 oxidation state, as confirmed by X-ray crystallography .
Pyrazole Functionalization
The 1H-pyrazol-1-yl group undergoes alkylation or arylation at the C3/C5 positions under basic conditions.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| C3 alkylation | K₂CO₃, CH₃I, DMF | 3-methyl-1H-pyrazol-1-yl derivative |
Electrophilic substitution favors C5 due to resonance stabilization from the adjacent nitrogen .
Key Mechanistic Insights:
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-3-{1-[(3-Nitrophenyl)methyl]-2,4-dioxoquinazolin-3(4H)-yl}propanamide ()
- Core Structure: Propanamide linked to a quinazolinone-dione scaffold and a 3-nitrobenzyl group.
- Key Differences: Replacement of pyridine-pyrazole with a quinazolinone-dione system, which is known for kinase inhibition (e.g., EGFR inhibitors). Presence of a nitro group increases lipophilicity (predicted logP ~3.5 vs. target compound’s ~2.1) but reduces aqueous solubility.
- Functional Impact : The nitro group may enhance oxidative stress-mediated activity, whereas the target compound’s pyrazole could improve target specificity .
Pyridazine-Pyrazole Derivatives ()
- Core Structure : Pyridazine-3-amine substituted with pyrazole and phenyl groups.
- Key Differences :
- Pyridazine (a diazine) vs. pyridine in the target compound: Pyridazine’s lower aromaticity may reduce π-stacking but improve solubility.
- Lack of a propanamide chain limits hydrogen-bonding interactions compared to the target compound.
- Functional Impact : Pyridazine-pyrazole hybrids are less explored in drug discovery but may exhibit unique binding modes in enzyme inhibition .
Trifluoromethyl-Substituted Pyrrolidine Amide ()
- Core Structure : Pyrrolidine-carboxylic acid methyl ester with trifluoromethyl and pyridinyl groups.
- Key Differences :
- Trifluoromethyl groups significantly increase lipophilicity (logP >4) and metabolic stability.
- Pyrrolidine introduces conformational rigidity, contrasting with the target compound’s flexible propanamide chain.
- Functional Impact : The trifluoromethyl groups enhance membrane permeability but may introduce toxicity risks, unlike the target compound’s simpler substituents .
Furan-Containing USP Compounds ()
- Core Structure : Furan derivatives with sulphanyl and nitro groups (e.g., ranitidine analogs).
- Key Differences :
- Sulphur atoms and nitroacetamide groups enhance redox activity but reduce stability under acidic conditions.
- Lack of pyridine or pyrazole reduces aromatic diversity compared to the target compound.
- Functional Impact : These compounds highlight furan’s versatility but underscore the target compound’s advantage in balanced hydrophilicity/lipophilicity .
Structural and Property Comparison Table
Research Implications and Limitations
While structural comparisons highlight functional group contributions, direct experimental data (e.g., IC50, solubility) for the target compound are absent in the provided evidence. Further studies should focus on:
- Synthetic optimization of the pyridine-furan-pyrazole scaffold.
- In vitro assays to compare binding affinity with quinazolinone () and pyridazine () analogs.
- ADMET profiling to validate predicted logP and solubility trends.
Q & A
Q. What are the key structural features of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide, and how do they influence its reactivity?
The compound integrates a furan ring, pyridine, pyrazole, and a propanamide linker. The furan and pyrazole moieties contribute to π-π stacking and hydrogen-bonding interactions, while the pyridine ring enhances solubility in polar solvents. The propanamide group facilitates covalent interactions with biological targets, such as enzymes or receptors. Structural analogs (e.g., oxazole-containing derivatives) show that modifications to these moieties alter reactivity and binding affinity .
Q. What synthetic strategies are employed for synthesizing this compound, and what reaction conditions are critical?
Synthesis typically involves multi-step reactions, including coupling of furan-2-yl-pyridine derivatives with pyrazole-containing precursors. Key steps include:
- Amide bond formation : Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Temperature control : Maintaining 0–5°C during pyrazole alkylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Intermediate purification via column chromatography is critical to isolate the target compound .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize yield and purity in multi-step syntheses of this compound?
- Stepwise monitoring : Use TLC or LC-MS after each reaction to track intermediates and adjust conditions (e.g., stoichiometry, solvent) .
- Catalyst optimization : Palladium catalysts improve coupling efficiency in heterocyclic systems .
- Purification strategies : Gradient elution in column chromatography or preparative HPLC isolates high-purity fractions .
Q. How do structural modifications to the pyrazole or furan moieties affect biological activity?
- Pyrazole substitution : Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility .
- Furan replacement : Replacing furan with thiophene (as in ) alters π-electron density, impacting binding to hydrophobic enzyme pockets .
- Propanamide linker flexibility : Shorter linkers (e.g., ethanamide) restrict conformational freedom, affecting target engagement .
Q. What computational methods predict biological activity, and how reliable are they?
- Molecular docking : Predicts binding modes to targets (e.g., kinases) by simulating interactions with active sites. Validation via crystallography (e.g., X-ray structures in ) improves accuracy .
- PASS program : Estimates pharmacological profiles (e.g., antimicrobial, anticancer) but requires experimental validation due to false positives .
Q. How can contradictions between in vitro and in vivo activity data be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability. For example, poor solubility may limit in vivo efficacy despite strong in vitro activity .
- Metabolite identification : LC-MS/MS detects active metabolites that contribute to in vivo effects .
- Dose-response studies : Establish whether higher doses overcome bioavailability issues .
Q. What challenges arise in determining the crystal structure of this compound, and how does molecular packing influence properties?
- Crystallization difficulty : The compound’s flexibility (amide linker) and heteroaromatic rings complicate crystal formation. Co-crystallization with target proteins (e.g., enzymes) may aid structural resolution .
- Hydrogen-bonding networks : Intermolecular N–H⋯N/O bonds (observed in ) stabilize the crystal lattice and influence solubility .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate computational predictions with experimental assays (e.g., enzyme inhibition vs. cell-based viability) .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
